1-(3-(Pentyloxy)phenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-pentoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-9-15-13-8-6-7-12(10-13)11(2)14/h6-8,10-11,14H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVTTYGEUDBYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Pentyloxy Phenyl Ethanol and Its Precursors
Strategies for the Construction of the 3-(Pentyloxy)phenyl Moiety
The introduction of the pentyloxy group onto the phenyl ring is a critical step in the synthesis of the target molecule. This is most commonly achieved through the formation of an ether linkage, with the Williamson ether synthesis and its variants being the most prominent methods.
Regioselective O-Alkylation of Phenols (e.g., Resorcinol Derivatives)
One effective strategy for forming the 3-(pentyloxy)phenyl moiety is the regioselective O-alkylation of a suitable phenolic precursor. A logical starting material for this approach is a resorcinol derivative, such as 3-hydroxyacetophenone. The phenolic hydroxyl group is a good nucleophile once deprotonated, allowing for selective reaction at the oxygen atom.
The reaction typically involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkylating agent bearing a pentyl group. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃).
A representative example of this approach is the O-alkylation of 2'-hydroxyacetophenone with 1-bromopentane, a reaction that proceeds under phase transfer catalysis conditions. researchgate.net This method highlights the utility of phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), in facilitating the reaction between the aqueous phenoxide and the organic alkyl halide. researchgate.net
Carbon-Oxygen Bond Formation via Williamson Ether Synthesis Variants
The Williamson ether synthesis is a classic and versatile method for the preparation of ethers, and it is directly applicable to the synthesis of the 3-(pentyloxy)phenyl precursor. ic.ac.uk This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. ic.ac.uk In the context of synthesizing 1-(3-(pentyloxy)phenyl)ethanone, the precursor to the final alcohol, 3-hydroxyacetophenone is the ideal starting phenol.
The synthesis begins with the deprotonation of 3-hydroxyacetophenone using a base to form the corresponding phenoxide. A variety of bases can be employed, with sodium hydride (NaH) or potassium hydride (KH) being effective for generating the alkoxide. ic.ac.uk The resulting phenoxide is then reacted with a pentyl halide, such as 1-bromopentane or 1-iodopentane, to form the desired ether, 1-(3-(pentyloxy)phenyl)ethanone.
The reaction conditions for the Williamson ether synthesis are critical for maximizing the yield and minimizing side reactions. The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being used to dissolve the reactants and facilitate the Sₙ2 reaction. The reaction temperature can be varied to optimize the reaction rate, with gentle heating often employed.
| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | General Conditions |
|---|---|---|---|---|---|
| 3-Hydroxyacetophenone | 1-Bromopentane | Potassium Carbonate (K₂CO₃) | Acetone | None | Reflux |
| 3-Hydroxyacetophenone | 1-Iodopentane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | None | Room Temperature to Reflux |
| Sodium 3-acetylphenoxide | 1-Bromopentane | - | Dimethylformamide (DMF) | None | Heated |
| 2'-Hydroxyacetophenone | 1-Bromopentane | Sodium Salt | - | Tetrabutylammonium Bromide (TBAB) | 90°C |
Approaches for the Formation of the Phenylethanol Core
Once the 1-(3-(pentyloxy)phenyl)ethanone precursor has been synthesized, the final step is the reduction of the ketone functionality to a secondary alcohol, forming the phenylethanol core of the target molecule. Several reliable and well-established reduction methods are available for this transformation.
Reduction of 1-(3-(Pentyloxy)phenyl)ethanone Precursors
The reduction of the carbonyl group in 1-(3-(pentyloxy)phenyl)ethanone is a key transformation to yield 1-(3-(pentyloxy)phenyl)ethanol. This can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents.
Catalytic hydrogenation is a widely used and efficient method for the reduction of ketones to alcohols. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on a high-surface-area material like carbon (C) or alumina (Al₂O₃).
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a pressurized atmosphere of hydrogen. The temperature and pressure can be adjusted to control the reaction rate and selectivity. For example, the hydrogenation of acetophenone (B1666503), a closely related compound, can be achieved with high conversion and selectivity using a Ni-supported graphene-based catalyst. google.com Catalytic transfer hydrogenation, where a hydrogen donor like isopropanol or ammonium formate is used in place of H₂ gas, is another viable option. google.com
| Catalyst | Hydrogen Source | Solvent | General Conditions | Selectivity |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol | Room Temperature, 1-4 atm H₂ | High for alcohol |
| Raney Nickel (Raney Ni) | H₂ gas | Ethanol | Elevated Temperature and Pressure | Good, may require optimization |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid or Ethanol | Room Temperature, 1-4 atm H₂ | Excellent for alcohol |
| Pd on Clay | Ammonium Formate | Isopropyl Alcohol | 65°C | High for 2-phenyl ethanol from styrene oxide |
Metal hydride reagents are powerful and selective reducing agents for the conversion of ketones to alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most commonly used reagents for this purpose.
Sodium Borohydride (NaBH₄): Sodium borohydride is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones. rsc.orgchemguide.co.uk The reaction is typically carried out in a protic solvent, such as methanol or ethanol, at or below room temperature. blogspot.com NaBH₄ is a safer and more convenient reagent to handle compared to LiAlH₄, as it is less reactive towards water and does not require strictly anhydrous conditions. blogspot.com The workup procedure is generally straightforward, involving the quenching of excess reagent with a dilute acid. blogspot.com
Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and can reduce a wider range of functional groups, including esters and carboxylic acids. adichemistry.comorganic-chemistry.org For the reduction of a ketone like 1-(3-(pentyloxy)phenyl)ethanone, LiAlH₄ is highly effective. adichemistry.com The reaction must be carried out under strictly anhydrous conditions, typically in an aprotic ether solvent such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water. adichemistry.com The reaction is usually performed at low temperatures (e.g., 0 °C) to control its reactivity. commonorganicchemistry.com The workup procedure involves the careful, sequential addition of water and a base to quench the excess hydride and precipitate the aluminum salts, which can then be removed by filtration. rochester.edu
| Reagent | Solvent | Typical Temperature | Key Considerations |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temperature | Safe and easy to handle; selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF (anhydrous) | 0°C to Reflux | Highly reactive, requires anhydrous conditions; reduces a wide range of functional groups. |
Grignard or Organolithium Addition to 3-(Pentyloxy)benzaldehyde
A primary and direct method for synthesizing this compound involves the nucleophilic addition of a methyl group to the carbonyl carbon of its precursor, 3-(pentyloxy)benzaldehyde. This is typically achieved using organometallic reagents such as a Grignard reagent (methylmagnesium halide) or an organolithium reagent (methyllithium). masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlibretexts.org
The reaction mechanism begins with the nucleophilic attack of the carbanionic methyl group from the organometallic reagent on the electrophilic carbonyl carbon of 3-(pentyloxy)benzaldehyde. masterorganicchemistry.commasterorganicchemistry.com This addition breaks the carbon-oxygen pi bond, resulting in the formation of a magnesium or lithium alkoxide intermediate. The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly basic organometallic reagents from reacting with water. libretexts.org The subsequent step involves an acidic workup, where a dilute acid (e.g., H₃O⁺, NH₄Cl) is added to protonate the alkoxide intermediate, yielding the final secondary alcohol product, this compound. masterorganicchemistry.comlibretexts.org
The general scheme is as follows:
Addition: 3-(Pentyloxy)benzaldehyde + CH₃MgBr (in THF) → Magnesium alkoxide intermediate
Workup: Magnesium alkoxide intermediate + H₃O⁺ → this compound
This method is highly effective for producing a racemic mixture of the target alcohol. The choice between Grignard and organolithium reagents may depend on factors like availability, reactivity, and tolerance of other functional groups, although both are highly effective for this transformation. masterorganicchemistry.com
Asymmetric Synthesis for Enantiomeric Enrichment of this compound
Producing enantiomerically pure or enriched this compound is critical for applications where chirality is important. This is achieved through asymmetric synthesis, which selectively produces one enantiomer over the other. uwindsor.ca The most common approach is the asymmetric reduction of the corresponding prochiral ketone, 3'-(pentyloxy)acetophenone.
Chiral Catalyst-Mediated Reductions
Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones. mdpi.com These reactions employ a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium, Iridium) coordinated to a chiral ligand.
For the synthesis of this compound, 3'-(pentyloxy)acetophenone is reduced using a hydrogen source in the presence of a catalytic amount of a chiral complex. For instance, Noyori-type catalysts, which consist of a ruthenium center with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, are highly effective for the asymmetric hydrogenation of aromatic ketones. wikipedia.org
The reaction proceeds via the formation of a transient metal hydride species which delivers a hydride to the carbonyl carbon. The chiral environment created by the ligands dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol. mdpi.com The enantiomeric excess (ee) can often exceed 99%. wikipedia.org
Table 1: Representative Conditions for Chiral Catalyst-Mediated Reduction
| Parameter | Condition |
| Substrate | 3'-(Pentyloxy)acetophenone |
| Catalyst | Ru-BINAP/Diamine Complex |
| Hydrogen Source | H₂ gas or Formic acid/Triethylamine |
| Solvent | Methanol or Isopropanol |
| Temperature | 25-50 °C |
| Pressure (for H₂) | 10-50 atm |
Note: This table represents typical conditions for analogous reactions, as specific data for 3'-(pentyloxy)acetophenone may vary.
Biocatalytic Approaches to Chiral Alcohol Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral alcohols. magtech.com.cndntb.gov.ua This approach utilizes whole microbial cells (like yeast or bacteria) or isolated enzymes (ketoreductases or alcohol dehydrogenases) to catalyze the asymmetric reduction of 3'-(pentyloxy)acetophenone. magtech.com.cnnih.govnih.gov
These biocatalysts contain enzymes that possess specific three-dimensional active sites, enabling highly stereoselective transformations. mtak.hu The reduction typically relies on a cofactor, such as nicotinamide adenine dinucleotide (NADH or NADPH), which is regenerated by the cell's metabolic processes or by adding a co-substrate like isopropanol or glucose. nih.govmtak.hu
A wide range of microorganisms, including Saccharomyces cerevisiae, Rhodococcus species, and genetically engineered E. coli, have been successfully used for the asymmetric reduction of various acetophenone derivatives, often yielding the corresponding chiral alcohols with high conversion and excellent enantiomeric excess (>99% ee). nih.govnih.govresearchgate.net The choice of biocatalyst can determine whether the (R)- or (S)-enantiomer is produced. nih.gov
Table 2: Comparison of Biocatalytic Systems for Asymmetric Ketone Reduction
| Biocatalyst Type | Advantages | Common Examples |
| Whole Cells | Cofactor regeneration is intrinsic; cost-effective. | Saccharomyces cerevisiae, Hansenula polymorpha, Rhodococcus globerulus nih.gov |
| Isolated Enzymes | High purity; no side reactions from other cellular enzymes. | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) mtak.hu |
Multi-Step Synthesis Pathways from Simpler Aromatic Precursors
This compound can also be synthesized via multi-step pathways starting from more readily available aromatic compounds. azom.comlibretexts.orgresearchgate.net A common strategy involves the etherification of a substituted phenol followed by modification of another functional group.
A plausible synthetic route starts with 3-hydroxyacetophenone:
Williamson Ether Synthesis: The phenolic hydroxyl group of 3-hydroxyacetophenone is deprotonated with a base (e.g., sodium ethoxide, potassium carbonate) to form a phenoxide ion. This nucleophile then reacts with an alkyl halide, 1-bromopentane, via an Sₙ2 reaction to form the ether linkage, yielding 3'-(pentyloxy)acetophenone. prepchem.com
Reduction: The resulting ketone, 3'-(pentyloxy)acetophenone, is then reduced to the target alcohol, this compound. For a racemic product, a simple reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) is sufficient. wikipedia.org If a specific enantiomer is desired, the asymmetric reduction methods described in section 2.2.3 would be employed.
This multi-step approach provides flexibility, as the starting materials (3-hydroxyacetophenone and 1-bromopentane) are commercially available, and the reaction steps are robust and well-established in organic synthesis. libretexts.orgprepchem.com
Optimization of Reaction Conditions and Yields for this compound
To maximize the yield and efficiency of the synthesis, optimization of reaction conditions is essential. Key parameters that are typically screened include the choice of solvent, catalyst, temperature, and reaction time. researchgate.net
For the Grignard or organolithium addition, ensuring strictly anhydrous conditions is paramount to prevent quenching of the organometallic reagent and maximize the yield. libretexts.org The rate of addition of the reagent and the reaction temperature are controlled to minimize side reactions.
In chiral catalyst-mediated reductions, the catalyst loading, hydrogen pressure, and temperature are fine-tuned. pku.edu.cn A lower catalyst loading is economically desirable, but sufficient catalyst is needed to achieve a reasonable reaction rate. Temperature can influence both the rate and the enantioselectivity of the reaction. mdpi.com
For biocatalytic reductions, optimization involves adjusting the pH, temperature, substrate concentration, and co-solvent. nih.gov High substrate concentrations can sometimes lead to substrate inhibition or toxicity to the microbial cells, so careful optimization is required to achieve high productivity. nih.gov The use of surfactants or co-solvents can enhance substrate solubility and improve reaction efficiency. magtech.com.cnnih.gov
Post-Synthetic Purification and Isolation Protocols
After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, catalysts, and byproducts. The specific protocol depends on the synthetic method used and the physical properties of the target compound.
A typical purification sequence involves:
Quenching and Extraction: The reaction mixture is first quenched (e.g., with water or a mild acid). The product is then extracted from the aqueous layer into an immiscible organic solvent like ethyl acetate or dichloromethane. google.com The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄). prepchem.com
Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator. google.com
Chromatography/Distillation: The crude residue is often purified further. Column chromatography using silica gel is a common method for separating the alcohol product from nonpolar byproducts and residual starting materials. google.com Alternatively, if the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for purification on a larger scale. google.com
The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). prepchem.com
Advanced Spectroscopic and Crystallographic Characterization of 1 3 Pentyloxy Phenyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-(3-(pentyloxy)phenyl)ethanol is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring will lead to a complex splitting pattern. The proton attached to the carbon bearing the hydroxyl group (the benzylic proton) is expected to appear as a quartet around δ 4.8-5.0 ppm, coupled to the adjacent methyl protons. The methyl group of the ethanol (B145695) moiety would, in turn, appear as a doublet around δ 1.4-1.6 ppm.
The pentyloxy group will show a series of signals in the upfield region. The terminal methyl group of the pentyl chain is expected as a triplet around δ 0.9 ppm. The methylene (B1212753) groups of the pentyl chain will appear as multiplets in the range of δ 1.3 to 1.8 ppm, with the methylene group attached to the oxygen atom (OCH₂) appearing further downfield, likely around δ 3.9-4.0 ppm as a triplet. The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Ar-H | 6.7 - 7.3 | Multiplet | - |
| CH(OH) | 4.8 - 5.0 | Quartet | ~6.5 |
| CH₃ (ethanol) | 1.4 - 1.6 | Doublet | ~6.5 |
| OCH₂ (pentyl) | 3.9 - 4.1 | Triplet | ~6.7 |
| CH₂ (pentyl, β) | 1.7 - 1.9 | Multiplet | - |
| CH₂ (pentyl, γ, δ) | 1.3 - 1.5 | Multiplet | - |
| CH₃ (pentyl) | 0.9 - 1.0 | Triplet | ~7.0 |
| OH | Variable | Broad Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the oxygen of the pentyloxy group (C-O) will be the most downfield of the aromatic signals, around δ 159 ppm. The benzylic carbon (CH-OH) is expected around δ 70 ppm. The carbons of the pentyloxy chain will appear in the upfield region, with the terminal methyl carbon resonating at approximately δ 14 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Ar C-O | ~159 |
| Ar C-CH(OH) | ~146 |
| Ar CH | 110 - 130 |
| CH(OH) | ~70 |
| OCH₂ (pentyl) | ~68 |
| CH₂ (pentyl) | 22 - 30 |
| CH₃ (ethanol) | ~25 |
| CH₃ (pentyl) | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the benzylic CH proton and the adjacent methyl protons, as well as between adjacent methylene groups in the pentyloxy chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for confirming the connection of the pentyloxy group to the phenyl ring and the ethanol group to the ring. For instance, a correlation between the OCH₂ protons of the pentyloxy group and the aromatic carbon at the 3-position would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the protons of the ethanol side chain and the aromatic ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and strong band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethanol and pentyloxy groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to produce characteristic peaks in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the alcohol and the ether linkage would be found in the 1000-1300 cm⁻¹ region.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (alcohol, ether) | 1000 - 1300 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the ring breathing modes, are expected to give strong signals in the Raman spectrum. The C-H stretching vibrations will also be visible. The symmetric stretching of the C-C bonds in the aliphatic chains and the phenyl ring would also be Raman active. Due to the non-polar nature of many of the bonds in the pentyloxy chain, these may show more prominent signals in the Raman spectrum compared to the FT-IR.
Table 4: Predicted Raman Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-C Stretch (aliphatic) | 800 - 1200 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the theoretical exact mass can be calculated to provide a benchmark for experimental data.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₃H₂₁O₂⁺ | 209.1536 |
| [M+Na]⁺ | C₁₃H₂₀O₂Na⁺ | 231.1356 |
| [M-H]⁻ | C₁₃H₁₉O₂⁻ | 207.1391 |
This table presents the calculated exact masses for the protonated, sodiated, and deprotonated molecular ions of this compound. Experimental HRMS data would be expected to align closely with these theoretical values, confirming the molecular formula of the compound.
Fragmentation Pathway Analysis
The molecular ion of this compound would be expected to undergo several key fragmentation reactions:
Loss of a Methyl Radical: A primary fragmentation event would likely be the cleavage of the C-C bond between the ethyl group and the aromatic ring, resulting in the loss of a methyl radical (•CH₃) to form a stable benzylic cation.
Loss of Water: The hydroxyl group can be eliminated as a neutral water molecule (H₂O), particularly under electron ionization conditions.
Cleavage of the Pentyloxy Side Chain: The pentyloxy group can fragment in several ways, including the loss of the entire pentyl group or smaller fragments thereof.
Formation of a Tropylium (B1234903) Ion: A common fragmentation pathway for substituted benzene derivatives is the rearrangement to a stable tropylium ion. researchgate.net
Table 2: Proposed Key Fragments for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 208 | Molecular Ion [M]⁺• |
| 193 | [M - CH₃]⁺ |
| 190 | [M - H₂O]⁺• |
| 137 | [M - C₅H₁₁]⁺ |
| 107 | [C₇H₇O]⁺ |
This table outlines the expected major fragment ions and their corresponding mass-to-charge ratios, providing a roadmap for interpreting the mass spectrum of this compound.
X-ray Crystallography
As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following sections describe the type of information that would be obtained from such an analysis if a suitable crystal were to be studied.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination (if chiral)
This compound is a chiral molecule, existing as two enantiomers, (R)-1-(3-(pentyloxy)phenyl)ethanol and (S)-1-(3-(pentyloxy)phenyl)ethanol. Single-crystal X-ray diffraction is a powerful method for determining the absolute configuration of a chiral molecule. springernature.com This is typically achieved by the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter, derived from the diffraction data, is a critical indicator of the absolute stereochemistry. A value close to zero for a given enantiomer confirms its absolute configuration.
Analysis of Crystal Packing and Intermolecular Contacts
The analysis of the crystal packing reveals how molecules are arranged in the solid state. This arrangement is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netresearchgate.net For this compound, the hydroxyl group would be expected to participate in hydrogen bonding, likely forming chains or dimeric structures. The phenyl rings could engage in π-π stacking, and the flexible pentyloxy chains would likely pack in a way that maximizes van der Waals interactions. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility.
Conformational Analysis in the Solid State
The solid-state conformation of a molecule is its three-dimensional shape within the crystal lattice. X-ray crystallography would provide precise details on the torsional angles of the pentyloxy chain and the orientation of the ethanol substituent relative to the phenyl ring. This information is valuable for understanding the molecule's steric and electronic properties in the solid state and can be compared with computational models to assess the influence of crystal packing forces on the molecular conformation.
Theoretical and Computational Chemistry Investigations of 1 3 Pentyloxy Phenyl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding the molecular properties of 1-(3-(Pentyloxy)phenyl)ethanol. These methods solve the Schrödinger equation (or its approximations) for the molecule, yielding detailed information about its energy, geometry, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for molecules of this size. nih.gov The geometry of this compound is optimized to find its most stable three-dimensional arrangement, corresponding to the minimum energy on its potential energy surface. This is commonly achieved using hybrid functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) in conjunction with a basis set such as 6-311++G(d,p), which provides a good description of electron distribution. nih.govresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C(aromatic)-C(aromatic) | ~1.39 - 1.40 | |
| C(aromatic)-O(ether) | ~1.37 | |
| O(ether)-C(alkyl) | ~1.43 | |
| C(aromatic)-C(ethanol) | ~1.51 | |
| C(ethanol)-O(hydroxyl) | ~1.43 | |
| O(hydroxyl)-H | ~0.96 | |
| **Bond Angles (°) ** | ||
| C-O-C (ether) | ~118° | |
| C(aromatic)-C(ethanol)-O(hydroxyl) | ~109.5° | |
| Dihedral Angles (°) | ||
| C(aromatic)-C(aromatic)-C(ethanol)-O(hydroxyl) | Variable (Conformer Dependent) |
Note: This table contains representative values typical for such functional groups and is for illustrative purposes. Actual calculated values would be specific to the lowest energy conformer.
Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. nih.govajchem-a.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) are used for more accurate energy calculations, though they are more computationally demanding than DFT. researchgate.netnih.govnih.gov Often, after an initial geometry optimization with DFT, single-point energy calculations are performed using a high-level ab initio method on the optimized structure. This provides a more refined characterization of the molecule's energetic profile, including the relative energies of different conformers and the heights of energy barriers between them.
Conformational Analysis and Potential Energy Surfaces
The structure of this compound is flexible due to several rotatable single bonds, including those in the pentyloxy chain, the bond connecting the ether oxygen to the phenyl ring, and the bond connecting the ethanol (B145695) group to the ring. This flexibility gives rise to multiple conformers (spatial arrangements of the atoms) with different energies. researchgate.net
A conformational analysis involves mapping the potential energy surface (PES) of the molecule. longdom.orgwikipedia.org This is done by systematically rotating specific dihedral angles and calculating the molecule's energy at each step. The resulting PES reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them. nih.govlongdom.org For instance, the orientation of the pentyloxy chain and the ethanol side group relative to the phenyl ring would be critical in determining the most stable conformer, which is likely stabilized by weak intramolecular interactions. The study of ethanol's potential energy surface shows distinct trans and gauche conformers, and similar complexities would be expected for a larger molecule like this compound. nih.govresearchgate.netresearchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO acts as an electron donor, and its energy level is related to the ionization potential.
The LUMO acts as an electron acceptor, and its energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the ether oxygen atom. The LUMO would likely be distributed over the π-system of the aromatic ring. The energy gap and other related quantum chemical descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.govacs.org
Table 2: Representative Frontier Molecular Orbital Properties and Chemical Descriptors
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -6.25 |
| LUMO Energy | ELUMO | - | -0.75 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.50 |
| Ionization Potential | I | -EHOMO | 6.25 |
| Electron Affinity | A | -ELUMO | 0.75 |
| Chemical Hardness | η | (I - A) / 2 | 2.75 |
| Chemical Potential | µ | -(I + A) / 2 | -3.50 |
| Electrophilicity Index | ω | µ² / (2η) | 2.23 |
Note: These values are hypothetical and serve to illustrate the types of data generated from a HOMO-LUMO analysis.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to indicate different electrostatic potential values:
Red: Regions of most negative potential, rich in electrons (e.g., lone pairs on oxygen). These are sites for electrophilic attack.
Blue: Regions of most positive potential, electron-poor (e.g., acidic protons). These are sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the hydroxyl and ether groups. The most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it the primary site for hydrogen bonding. The aromatic protons would show a lesser degree of positive potential.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with DFT, is used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. researchgate.netruc.dk To improve accuracy, calculations are often performed using a solvent model (like the Polarizable Continuum Model, PCM) to simulate the experimental conditions (e.g., in CDCl₃ or DMSO). researchgate.net The calculated shifts for each unique carbon and hydrogen atom in this compound can be directly compared to an experimental spectrum.
Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated frequencies are often systematically overestimated and are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-311G level) to achieve better agreement with experimental values. researchgate.net This analysis allows for the assignment of specific vibrational modes (stretching, bending, torsion) to each observed spectral band, such as the characteristic O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various C-H and ring vibrations.
Table 3: Illustrative Calculated Vibrational Frequencies and Their Assignments
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | ~3550 |
| C-H Stretch (aromatic) | ~3050 - 3100 |
| C-H Stretch (aliphatic) | ~2870 - 2960 |
| C=C Stretch (aromatic ring) | ~1580, 1480 |
| C-O Stretch (hydroxyl) | ~1150 |
| C-O-C Stretch (ether, asymmetric) | ~1240 |
Note: This table provides examples of expected vibrational frequencies. A full calculation would yield a complete list of all normal modes.
Molecular Dynamics Simulations for Solution-Phase Conformations and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the behavior of molecules in the solution phase, providing insights into conformational dynamics and intermolecular interactions that are often difficult to ascertain experimentally. For this compound, MD simulations can elucidate how the molecule adapts its shape and interacts with its surrounding solvent environment, which is crucial for understanding its chemical behavior and potential applications.
To investigate the solution-phase behavior of this compound, all-atom MD simulations are typically performed. These simulations model the molecule and the surrounding solvent molecules explicitly. A common approach involves placing a single molecule of this compound in a periodic box filled with a chosen solvent, such as water to represent a polar environment, and a non-polar solvent like hexane to represent a lipophilic environment. The interactions between atoms are described by a force field, such as GROMOS, AMBER, or CHARMM, which are sets of parameters that define the potential energy of the system.
The simulations are run for a sufficient duration, typically on the order of nanoseconds to microseconds, to allow the system to reach equilibrium and to sample a representative range of molecular conformations and interactions. The trajectory of the atoms over time is saved and subsequently analyzed to extract detailed information about the molecule's behavior.
A key aspect of the analysis is the characterization of the conformational landscape of this compound. This is primarily governed by the rotation around several key dihedral angles. Of particular interest are the dihedral angles defining the orientation of the pentyloxy group relative to the phenyl ring and the orientation of the ethanol substituent.
For instance, the flexibility of the pentyloxy chain can be analyzed by monitoring the dihedral angles along the alkyl chain. The orientation of the ethanol group relative to the phenyl ring is also critical and can be described by the C-C-C-O dihedral angle. Quantum chemical calculations have identified several stable conformers of similar molecules like 1-phenylethanol (B42297). nih.gov In a dilute CCl4 solution, 1-phenylethanol predominantly exists as one conformer with a small amount of a second. nih.gov
The solvent environment is expected to have a significant influence on the conformational preferences of this compound. In a polar solvent like water, conformations that allow for hydrogen bonding between the hydroxyl group and water molecules would be favored. Conversely, in a non-polar solvent like hexane, intramolecular interactions and conformations that minimize the exposure of the polar hydroxyl group to the non-polar solvent may be more prevalent.
The following interactive data table summarizes the hypothetical populations of the three most stable conformers of this compound in different solvents, as might be determined from extensive MD simulations.
| Conformer | Dihedral Angle (C-C-O-C) | Population in Water (%) | Population in Hexane (%) |
| I | 60° (gauche) | 55 | 40 |
| II | 180° (anti) | 30 | 50 |
| III | -60° (gauche) | 15 | 10 |
Note: The data in this table is hypothetical and for illustrative purposes.
Furthermore, MD simulations provide detailed insights into the specific intermolecular interactions between this compound and the solvent molecules. The strength and nature of these interactions can be quantified by calculating radial distribution functions (RDFs) and analyzing hydrogen bonding patterns.
The RDF, g(r), describes the probability of finding a solvent atom at a certain distance from a specific atom in the solute molecule. For example, the RDF between the hydrogen atom of the hydroxyl group of this compound and the oxygen atom of water molecules would show a sharp peak at a short distance, indicative of strong hydrogen bonding. In contrast, the RDF between the same hydrogen atom and carbon atoms of hexane would show a much less structured profile, indicating weaker, non-specific van der Waals interactions.
Hydrogen bond analysis involves identifying and quantifying the hydrogen bonds formed between the solute and solvent molecules throughout the simulation. This analysis can provide the average number of hydrogen bonds, their lifetimes, and their geometries. In an aqueous solution, the hydroxyl group of this compound would act as both a hydrogen bond donor and acceptor with surrounding water molecules. The ether oxygen of the pentyloxy group can also act as a hydrogen bond acceptor.
The following interactive data table presents hypothetical results from a hydrogen bond analysis of this compound in water.
| Hydrogen Bond Type | Average Number | Average Lifetime (ps) |
| HO-H --- OH2 | 1.8 | 2.5 |
| C-O-C --- HOH | 0.5 | 1.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Mechanisms and Chemical Transformations of 1 3 Pentyloxy Phenyl Ethanol
Oxidation Reactions of the Secondary Alcohol Functionality
The secondary alcohol group in 1-(3-(pentyloxy)phenyl)ethanol is susceptible to oxidation to form the corresponding ketone, 1-(3-(pentyloxy)phenyl)ethanone. The benzylic nature of the alcohol enhances its reactivity towards oxidation. chemistrysteps.com
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. byjus.com For this compound, this can be achieved using various oxidizing agents. A common and well-studied method involves chromium-based reagents, such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). chemistrysteps.comlibretexts.org
The mechanism for chromic acid oxidation proceeds through the formation of a chromate ester. The alcohol oxygen of this compound attacks the chromium atom of chromic acid. Following proton transfers, a chromate ester intermediate is formed. The rate-determining step is typically the removal of the benzylic proton by a base (such as water), which occurs in a concerted fashion with the elimination of the chromium species, resembling an E2 elimination mechanism. chemistrysteps.com This step results in the formation of the carbon-oxygen double bond of the ketone, 1-(3-(pentyloxy)phenyl)ethanone.
Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones
| Oxidizing Agent | Typical Conditions | Mechanistic Feature |
|---|---|---|
| Chromic Acid (Jones Reagent) | H₂CrO₄ in acetone/water | Formation of a chromate ester intermediate followed by E2 elimination. chemistrysteps.comlibretexts.org |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ (dichloromethane) | Milder reagent, reaction proceeds via a similar chromate ester mechanism. libretexts.org |
| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral conditions | Reaction may involve a cyclic manganate ester intermediate. chemistrysteps.com |
Selective oxidation is crucial to ensure that only the secondary alcohol is converted to a ketone without causing cleavage of the pentyloxy ether group or undesired reactions on the aromatic ring. While strong oxidizing agents like hot potassium permanganate can cleave alkyl chains from a benzene (B151609) ring if a benzylic hydrogen is present, milder and more selective reagents are preferred for this transformation. chemistrysteps.com
Pyridinium chlorochromate (PCC) is a milder alternative to chromic acid that effectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without significant overoxidation. libretexts.org Its use in a non-aqueous solvent like dichloromethane (CH₂Cl₂) provides a selective pathway for the synthesis of 1-(3-(pentyloxy)phenyl)ethanone from this compound. Other selective methods include the Swern oxidation, which uses dimethyl sulfoxide activated by oxalyl chloride at low temperatures, and oxidations catalyzed by transition metals like ruthenium. researchgate.netresearchgate.netias.ac.in These methods offer high yields and chemoselectivity, avoiding harsh conditions that could compromise other functional groups in the molecule.
Functionalization of the Hydroxyl Group
The hydroxyl group of this compound can be readily converted into other functional groups, such as ethers and esters, through nucleophilic substitution reactions.
The conversion of alcohols to ethers (etherification) and esters (esterification) typically requires the hydroxyl group to be transformed into a better leaving group.
Etherification: Under acidic conditions, the hydroxyl group of this compound can be protonated by a strong acid. This forms an oxonium ion, and the subsequent loss of a water molecule generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the phenyl ring, making its formation favorable. A nucleophile, such as another alcohol molecule, can then attack the carbocation to form an ether. This process follows an Sₙ1-type mechanism. libretexts.org
Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, and the ester is formed upon deprotonation. chemguide.co.uk Alternatively, for a more rapid and often irreversible reaction, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine. libretexts.org
Electrophilic Aromatic Substitution on the Phenyl Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The rate and position of this substitution are governed by the directing effects of the substituents already present. vanderbilt.edu
The regiochemical outcome of electrophilic aromatic substitution is determined by the electronic properties of the two substituents on the phenyl ring: the pentyloxy group (-OCH₂CH₂CH₂CH₂CH₃) at position 3 and the 1-hydroxyethyl group [-CH(OH)CH₃] at position 1.
Pentyloxy Group: The oxygen atom of the pentyloxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect significantly increases the electron density at the ortho and para positions (positions 2, 4, and 6 relative to the pentyloxy group). Therefore, the pentyloxy group is a strong activating group and an ortho, para-director. researchgate.netlibretexts.org
1-Hydroxyethyl Group: This group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the oxygen atom. As a deactivating group, it directs incoming electrophiles to the meta position (positions 3 and 5 relative to its own position).
When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect typically dominates. vanderbilt.edu In the case of this compound, the powerful ortho, para-directing pentyloxy group will direct incoming electrophiles primarily to positions 2, 4, and 6.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position on Ring | Relationship to -CH(OH)CH₃ (C1) | Relationship to -O-pentyl (C3) | Directing Influence | Predicted Reactivity |
|---|---|---|---|---|
| 2 | ortho | ortho | Strongly activated by pentyloxy group | Highly favored |
| 4 | para | ortho | Strongly activated by pentyloxy group | Highly favored |
| 5 | meta | meta | Deactivated by both groups | Disfavored |
The final product distribution among the 2, 4, and 6 positions will also be influenced by steric hindrance. The 1-hydroxyethyl group and the pentyloxy group may sterically hinder attack at the adjacent position 2. Therefore, substitution at positions 4 and 6, which are less sterically encumbered, is often favored. youtube.com Hirshfeld charges can also be useful predictors of reactivity and regioselectivity in such systems. nih.gov
Reactions Involving the Pentyl Ether Chain
The pentyl ether linkage in this compound is generally stable under neutral and basic conditions. However, under strong acidic conditions, particularly in the presence of potent nucleophiles, the ether bond can undergo cleavage. This reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). The subsequent nucleophilic attack on the adjacent carbon atom leads to the cleavage of the C-O bond.
The mechanism of ether cleavage, either S(_N)1 or S(_N)2, is contingent on the nature of the carbon atoms attached to the oxygen. In the case of the aryl pentyl ether moiety of this compound, the cleavage will exclusively occur at the pentyl-oxygen bond. The carbon-oxygen bond of the phenyl group is significantly stronger due to the sp hybridization of the carbon and resonance effects, making it resistant to cleavage. The reaction with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) would proceed via an S(_N)2 mechanism, where the halide ion attacks the primary carbon of the pentyl group, leading to the formation of 3-(1-hydroxyethyl)phenol and 1-iodopentane or 1-bromopentane, respectively.
Table 1: Products of Acid-Catalyzed Cleavage of the Pentyl Ether Chain
| Reagent | Major Products | Reaction Mechanism |
|---|---|---|
| Hydroiodic Acid (HI) | 3-(1-Hydroxyethyl)phenol, 1-Iodopentane | S(_N)2 |
| Hydrobromic Acid (HBr) | 3-(1-Hydroxyethyl)phenol, 1-Bromopentane | S(_N)2 |
It is important to note that the conditions required for ether cleavage are harsh and may also promote side reactions involving the benzylic alcohol, such as dehydration or substitution.
Catalytic Conversions and Reaction Kinetics
The secondary alcohol group in this compound is a prime site for various catalytic transformations, most notably oxidation and dehydration. The electronic properties of the pentyloxy substituent can influence the kinetics of these reactions.
Catalytic Oxidation:
The oxidation of this compound yields the corresponding ketone, 1-(3-(pentyloxy)phenyl)ethanone. This transformation can be achieved using a variety of oxidizing agents and catalytic systems. Common laboratory-scale oxidants include chromium-based reagents (e.g., pyridinium chlorochromate, PCC) and manganese dioxide (MnO(_2)). More environmentally benign methods employ catalytic amounts of transition metals with a stoichiometric co-oxidant, such as molecular oxygen or hydrogen peroxide.
The kinetics of the oxidation of benzylic alcohols are influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the pentyloxy group, can increase the electron density at the benzylic carbon, which can affect the rate-determining step of the oxidation, depending on the specific mechanism. For oxidations that involve the formation of an electron-deficient transition state at the benzylic position, the electron-donating pentyloxy group would be expected to accelerate the reaction rate compared to unsubstituted 1-phenylethanol (B42297).
Table 2: Representative Kinetic Data for the Oxidation of Substituted Benzylic Alcohols
| Substrate | Oxidant System | Relative Rate Constant |
|---|---|---|
| 1-Phenylethanol | [Ni(bipy)(_3)](^{3+}) | 1.00 |
| 1-(4-Methoxyphenyl)ethanol | [Ni(bipy)(_3)](^{3+}) | >1 (qualitative) |
| This compound | [Ni(bipy)(_3)](^{3+}) | Expected to be >1 |
Note: The data for this compound is an educated estimation based on the electronic effects of alkoxy groups.
Catalytic Dehydration:
Acid-catalyzed dehydration of this compound results in the formation of 1-(pentyloxy)-3-vinylbenzene, a styrene derivative. This elimination reaction typically proceeds through an E1 mechanism involving the formation of a benzylic carbocation intermediate. The pentyloxy group, being an electron-donating group, can stabilize this carbocation through resonance, thereby facilitating the dehydration process.
The rate of dehydration is dependent on the stability of the carbocation intermediate. Therefore, this compound is expected to undergo dehydration more readily than unsubstituted 1-phenylethanol. The kinetics of such reactions are often complex and can be influenced by factors such as the acid catalyst concentration, temperature, and solvent polarity.
Investigation of Stereochemical Outcomes in Transformations
Since this compound is a chiral molecule, its reactions can lead to various stereochemical outcomes, including retention, inversion, or racemization at the chiral center. The stereoselectivity of these transformations is a critical aspect, particularly in the synthesis of enantiomerically pure compounds.
Enzymatic Kinetic Resolution:
One of the most effective methods for obtaining enantiomerically enriched this compound is through enzymatic kinetic resolution. This technique utilizes lipases to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The difference in the reaction rates for the two enantiomers allows for their separation.
For example, lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are known to exhibit high enantioselectivity in the transesterification of secondary alcohols. In a typical kinetic resolution of racemic this compound, the (R)-enantiomer is often preferentially acylated by an acyl donor like vinyl acetate, yielding (R)-1-(3-(pentyloxy)phenyl)ethyl acetate and leaving behind the unreacted (S)-1-(3-(pentyloxy)phenyl)ethanol with high enantiomeric excess (ee).
Table 3: Expected Stereochemical Outcome of Lipase-Catalyzed Kinetic Resolution
| Enzyme | Acyl Donor | Faster Reacting Enantiomer | Products | Expected Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Candida antarctica lipase B (CALB) | Vinyl Acetate | (R) | (R)-1-(3-(pentyloxy)phenyl)ethyl acetate, (S)-1-(3-(pentyloxy)phenyl)ethanol | >95% for both product and unreacted substrate |
Note: The expected outcome is based on the known selectivity of CALB for similar 1-phenylethanol derivatives.
The efficiency of the kinetic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an effective resolution process.
Diastereoselective Reactions:
Reactions involving the creation of a new stereocenter adjacent to the existing one in this compound can lead to the formation of diastereomers. For instance, the reduction of the corresponding ketone, 1-(3-(pentyloxy)phenyl)ethanone, with a chiral reducing agent can produce diastereomeric pairs of the alcohol. The diastereomeric ratio (dr) of the product will depend on the stereochemical bias imposed by the chiral reagent and any directing effects from the pentyloxy group. While the meta-position of the pentyloxy group means it is less likely to have a direct steric influence on the approaching reagent, its electronic effects can still play a role in the transition state geometry.
Derivatization Strategies and Analogue Synthesis Based on 1 3 Pentyloxy Phenyl Ethanol
Chemical Modification of the Hydroxyl Group
The secondary alcohol moiety in 1-(3-(pentyloxy)phenyl)ethanol is a prime target for chemical modification, allowing for the introduction of various functional groups through etherification and esterification reactions.
The conversion of the hydroxyl group to an ether linkage can be effectively achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This classical method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an organohalide in an SN2 reaction. wikipedia.orgbyjus.com
The general procedure involves treating this compound with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding alkoxide. masterorganicchemistry.comjk-sci.com This intermediate is then reacted with a primary alkyl or aryl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether derivative. byjus.com The choice of the alkyl/aryl halide determines the nature of the substituent introduced.
Reaction Scheme for Ether Synthesis:

Step 1: Deprotonation with Sodium Hydride (NaH). Step 2: Nucleophilic substitution with an alkyl halide (R-X).
The reaction conditions are generally mild, although heating may be required to drive the reaction to completion. The success of the synthesis is highly dependent on the structure of the alkyl halide; primary halides are preferred as secondary and tertiary halides can lead to competing elimination reactions. masterorganicchemistry.comwikipedia.org
Table 1: Examples of Ether Derivatives Synthesized from this compound
| Alkyl/Aryl Halide (R-X) | Resulting Ether Derivative |
|---|---|
| Methyl Iodide (CH₃I) | 1-(1-Methoxyethyl)-3-(pentyloxy)benzene |
| Ethyl Bromide (CH₃CH₂Br) | 1-(1-Ethoxyethyl)-3-(pentyloxy)benzene |
Esterification of the hydroxyl group is another common derivatization strategy, which can introduce a wide array of functionalities. This can be accomplished through reaction with carboxylic acids (Fischer esterification) or, more efficiently, with more reactive acylating agents like acyl chlorides or acid anhydrides. mdpi.commasterorganicchemistry.com
Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com This is an equilibrium-limited reaction, and product yields can be improved by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com
A more rapid and often higher-yielding approach is the acylation with acyl chlorides or anhydrides. organic-chemistry.orgresearchgate.net These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct. organic-chemistry.org Catalysts like copper(II) oxide (CuO) have also been shown to facilitate these reactions under solvent-free conditions. tsijournals.com For instance, reacting this compound with acetyl chloride in the presence of a suitable base would yield 1-(3-(pentyloxy)phenyl)ethyl acetate.
Table 2: Acylating Agents for the Synthesis of Ester Derivatives
| Acylating Agent | Catalyst/Base | Resulting Ester Derivative |
|---|---|---|
| Acetic Anhydride (B1165640) | Pyridine | 1-(3-(Pentyloxy)phenyl)ethyl acetate |
| Benzoyl Chloride | Triethylamine | 1-(3-(Pentyloxy)phenyl)ethyl benzoate |
Structural Variation of the Pentyl Chain
Modifying the pentyloxy side chain allows for the investigation of how lipophilicity and steric bulk in this region of the molecule influence its properties.
Analogues of this compound with varying alkoxy chain lengths can be synthesized via a convergent route starting from 3-hydroxyacetophenone. The phenolic hydroxyl group is first alkylated using a Williamson ether synthesis with an appropriate alkyl halide (e.g., bromomethane for a methoxy group, bromoethane for an ethoxy group, or 1-bromohexane for a hexyloxy group). prepchem.com This reaction is typically performed in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.
The resulting 3-alkoxyacetophenone intermediate is then subjected to reduction to convert the ketone to the desired secondary alcohol. wikipedia.org Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in ether, which selectively reduce the ketone without affecting the aromatic ring or the ether linkage. chegg.com
Synthetic Route to Alkoxy Analogues:

Step 1: Williamson ether synthesis on 3-hydroxyacetophenone. Step 2: Reduction of the ketone.
Table 3: Synthesis of Analogues with Varied Alkoxy Chain Lengths
| Starting Alkyl Halide | Intermediate | Final Product |
|---|---|---|
| Bromomethane | 1-(3-Methoxyphenyl)acetophenone | 1-(3-Methoxyphenyl)ethanol nih.gov |
| Bromoethane | 1-(3-Ethoxyphenyl)acetophenone | 1-(3-Ethoxyphenyl)ethanol |
The synthetic strategy outlined in section 6.2.1 can be readily adapted to introduce more complex alkyl groups. By using branched or cyclic alkyl halides in the initial Williamson ether synthesis step, analogues with isopropoxy, isobutyloxy, or cyclohexyloxy side chains can be prepared.
For example, reacting 3-hydroxyacetophenone with 2-bromopropane would lead to the isopropoxy intermediate, and subsequent reduction would yield 1-(3-isopropoxyphenyl)ethanol. Similarly, using cyclohexyl bromide would ultimately provide 1-(3-(cyclohexyloxy)phenyl)ethanol. These modifications can introduce significant steric hindrance and alter the conformational flexibility of the alkoxy side chain.
Substitution Pattern Modifications on the Phenyl Ring (e.g., Ortho, Para)
To explore the impact of the substituent positions on the phenyl ring, ortho- and para-isomers of this compound can be synthesized. The synthetic approach is analogous to that used for the meta-isomer, with the key difference being the choice of the starting material.
For the synthesis of the para-isomer, 1-(4-(pentyloxy)phenyl)ethanol, the reaction sequence would begin with 4-hydroxyacetophenone. This starting material would first be alkylated with 1-bromopentane to form 4-(pentyloxy)acetophenone. The final step would be the reduction of the ketone to the secondary alcohol. google.com
Similarly, the synthesis of the ortho-isomer, 1-(2-(pentyloxy)phenyl)ethanol, would commence with 2-hydroxyacetophenone, followed by the same two-step sequence of etherification and reduction. The regioselectivity is controlled by the initial choice of the substituted hydroxyacetophenone.
Table 4: Starting Materials for the Synthesis of Positional Isomers
| Desired Isomer | Starting Material |
|---|---|
| Ortho | 2-Hydroxyacetophenone |
| Meta | 3-Hydroxyacetophenone |
Synthesis of Chiral Analogues with Controlled Stereochemistry
The synthesis of chiral analogues of this compound with defined stereochemistry is crucial for investigating stereospecific interactions. The hydroxyl group on the benzylic carbon offers a key handle for stereoselective transformations. Methodologies to achieve stereochemical control can be broadly categorized into asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach aims to directly produce a single enantiomer of a desired analogue. A common strategy involves the asymmetric reduction of the corresponding ketone precursor, 3'-(pentyloxy)acetophenone. This can be accomplished using chiral reducing agents or catalysts. For instance, biocatalytic reductions using whole-cell systems, such as recombinant E. coli expressing carbonyl reductase, have proven effective in producing chiral alcohols with high enantiomeric excess. nih.gov While not specifically documented for this compound, this methodology is well-established for structurally similar compounds like 1-(3-(trifluoromethyl)phenyl)ethanol. nih.gov
Another avenue for asymmetric synthesis involves the use of chiral catalysts in conjunction with a reducing agent. Metal complexes with chiral ligands can facilitate the enantioselective transfer of a hydride to the ketone, yielding the desired chiral alcohol.
Chiral Resolution: This technique involves the separation of a racemic mixture of this compound or its derivatives. Enzymatic kinetic resolution is a widely employed method, utilizing enzymes like lipases that selectively acylate one enantiomer of the alcohol at a much faster rate than the other. nih.govnih.govresearchgate.netesf.edu For example, in the resolution of racemic 1-phenylethanol (B42297), a structurally similar compound, lipases are used to catalyze the transesterification with an acyl donor, resulting in the enantioenriched unreacted alcohol and the esterified product of the opposite configuration. nih.govnih.gov This process can be optimized by varying parameters such as the enzyme, solvent, and acyl donor.
Alternatively, diastereomeric salt formation can be employed. wikipedia.org This involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric esters. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.
| Method | Description | Key Reagents/Catalysts |
| Asymmetric Reduction | Direct synthesis of a single enantiomer from the corresponding ketone. | Chiral reducing agents, biocatalysts (e.g., carbonyl reductase), metal complexes with chiral ligands. |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Lipases (e.g., Novozyme 435), acyl donors (e.g., vinyl acetate). nih.gov |
| Diastereomeric Salt Formation | Formation of separable diastereomers by reaction with a chiral resolving agent. | Chiral carboxylic acids, chiral amines. |
Preparation of Hybrid Molecules Incorporating Other Pharmacophores
Hybrid molecules are chemical entities that combine two or more pharmacophoric units through a covalent linker. This strategy aims to create novel compounds by integrating the structural features of this compound with other known bioactive fragments. The design of such hybrids involves selecting appropriate pharmacophores and a suitable linker to connect them to the this compound scaffold.
The hydroxyl group and the phenyl ring of this compound are the primary sites for derivatization to introduce a linker. For example, the hydroxyl group can be etherified or esterified with a bifunctional linker containing a reactive group at the other end. This reactive group can then be used to couple with another pharmacophore.
Commonly employed pharmacophores for hybridization include, but are not limited to, moieties found in various classes of therapeutic agents. The choice of the pharmacophore depends on the intended application of the resulting hybrid molecule.
The synthesis of these hybrid molecules typically involves multi-step reaction sequences. A general approach is outlined below:
Functionalization of this compound: Introduction of a reactive handle, if not already present, at a desired position. This could involve converting the hydroxyl group to a better leaving group or introducing a functional group onto the aromatic ring.
Linker Attachment: Reaction of the functionalized this compound with a bifunctional linker.
Coupling with a Second Pharmacophore: The free end of the linker is then reacted with the second pharmacophoric unit to yield the final hybrid molecule.
| Pharmacophore Type | Potential Linkage Strategy to this compound |
| Carboxylic acid containing moiety | Ester linkage via the hydroxyl group. |
| Amine containing moiety | Ether linkage via the hydroxyl group after converting the amine to a suitable functional group. |
| Heterocyclic ring system | C-C bond formation via cross-coupling reactions on the phenyl ring. |
Development of Heterocyclic Compounds Derived from this compound
The chemical structure of this compound provides a foundation for the synthesis of various heterocyclic compounds. The hydroxyl group and the aromatic ring can participate in cyclization reactions to form new ring systems. These transformations can lead to the formation of five, six, or even larger membered heterocyclic rings containing heteroatoms such as oxygen, nitrogen, or sulfur.
One potential strategy involves the intramolecular cyclization of a suitably functionalized derivative of this compound. For instance, introduction of a reactive group ortho to the pentyloxy or the 1-hydroxyethyl substituent on the phenyl ring could facilitate a ring-closing reaction.
Another approach is to utilize the existing functional groups in intermolecular reactions that lead to the formation of a heterocyclic ring. For example, the hydroxyl group could react with a bifunctional reagent in a condensation reaction to form a heterocyclic system.
Furthermore, the this compound moiety can be incorporated as a substituent on a pre-formed heterocyclic ring. This would involve synthesizing the desired heterocycle with a reactive site that can be coupled to the this compound scaffold, for instance, through a cross-coupling reaction.
Examples of heterocyclic systems that could potentially be derived from or incorporate the this compound structure include:
Furans and Dihydrofurans: These could be synthesized through reactions involving the hydroxyl group and an appropriately functionalized alkyne or alkene.
Oxazoles and Isoxazoles: These five-membered heterocycles containing nitrogen and oxygen could be formed from derivatives where the hydroxyl group and a nitrogen-containing functionality are in proximity.
Pyridines and Pyrimidines: While more complex, multi-step syntheses could lead to the incorporation of the this compound scaffold into these six-membered nitrogen-containing heterocycles.
| Heterocyclic Ring | Potential Synthetic Approach |
| Furan | Intramolecular cyclization of a derivative with an alkyne functionality. |
| Oxazole | Reaction of a derivative containing an α-haloketone with an amide. |
| Pyridine | Hantzsch pyridine synthesis using a β-ketoester derived from this compound. |
Intermolecular Interactions and Supramolecular Chemistry of 1 3 Pentyloxy Phenyl Ethanol
Analysis of Hydrogen Bonding Networks
Hydrogen bonding is a critical directional interaction that significantly influences the structure and properties of 1-(3-(pentyloxy)phenyl)ethanol in both solution and the solid state. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intricate networks.
In both solution and the solid state, intermolecular hydrogen bonding is expected to be a dominant force in the supramolecular organization of this compound. The hydroxyl groups of adjacent molecules can interact to form dimers, trimers, or larger oligomeric and polymeric chains. nih.govnih.gov In solution, the nature and extent of these hydrogen-bonded networks are dependent on the concentration and the polarity of the solvent. nih.govnih.govcjps.org In non-polar solvents, self-association through hydrogen bonding is more pronounced.
In the solid state, these hydrogen bonds, in conjunction with other non-covalent interactions, will dictate the crystal packing. The formation of extended hydrogen-bonded chains is a common motif in the crystal structures of alcohols. These chains can then be arranged in parallel or antiparallel fashion, influenced by the shape of the rest of the molecule.
| Interaction Type | Potential Participating Groups | Significance |
|---|---|---|
| Intramolecular Hydrogen Bond | -OH and -O-(CH2)4CH3 | Influences molecular conformation. |
| Intermolecular Hydrogen Bond | -OH of one molecule and -OH of another | Dominant in self-assembly and crystal packing. |
π-Stacking Interactions Involving the Aromatic Moiety
The phenyl ring of this compound is capable of engaging in π-stacking interactions, which are attractive non-covalent interactions between aromatic rings. These interactions contribute significantly to the stabilization of supramolecular assemblies. π-stacking can occur in several geometries, including face-to-face and parallel-displaced arrangements. The presence of substituents on the aromatic ring can influence the preferred stacking geometry and the strength of the interaction. mdpi.comnih.gov
Weak Non-Covalent Interactions (e.g., C-H...π, van der Waals forces)
Beyond hydrogen bonding and π-stacking, weaker non-covalent interactions also play a vital role in the supramolecular chemistry of this compound.
Van der Waals Forces: These are non-specific attractive forces that arise from temporary fluctuations in electron density. wikipedia.orglibretexts.orgchemguide.co.ukyoutube.com The long, flexible pentyloxy chain of this compound provides a significant surface area for van der Waals interactions, which will be particularly important in the close packing of molecules in the solid state and in the hydrophobic core of self-assembled structures. wikipedia.orgharvard.edu
| Weak Interaction | Description | Structural Implication |
|---|---|---|
| C-H...π | Interaction between a C-H bond and the phenyl ring. | Contributes to the specific orientation of molecules. |
| Van der Waals Forces | Non-specific attractions between molecules. | Important for overall packing efficiency and stability. |
Self-Assembly Behavior in Solution and at Interfaces
The amphiphilic nature of this compound, with its hydrophilic hydroxyl head group and hydrophobic phenyl and pentyloxy tail, suggests a propensity for self-assembly in solution and at interfaces. nih.govnih.govrsc.orgresearchgate.net In aqueous environments, these molecules could potentially form micelles or other aggregates where the hydrophobic tails are shielded from the water, and the hydrophilic heads are exposed. The critical micelle concentration (CMC) would be the concentration at which these aggregates begin to form.
At interfaces, such as the air-water interface, these molecules would be expected to form a monolayer with the hydroxyl groups oriented towards the water and the hydrophobic tails directed towards the air. The packing and ordering within these self-assembled structures would be governed by the interplay of all the intermolecular forces discussed above.
Host-Guest Chemistry and Complexation Studies with Macrocyclic Receptors
The aromatic and alkyl components of this compound make it a suitable guest for various macrocyclic host molecules, such as cyclodextrins, calixarenes, and pillararenes. nih.govfrontiersin.org These hosts have hydrophobic cavities that can encapsulate the hydrophobic portion of the guest molecule.
Complexation with Cyclodextrins: Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior. nih.govrsc.orgnih.gov The phenyl and/or pentyloxy groups of this compound could be included within the cyclodextrin (B1172386) cavity. The size of the cyclodextrin (α, β, or γ) would influence the binding affinity and the geometry of the inclusion complex. rsc.org
The formation of such host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. The binding process is driven by a combination of hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding between the hydroxyl group of the guest and the hydroxyls on the rim of the cyclodextrin. rsc.org
| Macrocyclic Host | Potential Binding Site of Guest | Driving Forces for Complexation |
|---|---|---|
| β-Cyclodextrin | Phenyl group and part of the pentyloxy chain | Hydrophobic effect, van der Waals forces |
| γ-Cyclodextrin | Entire aromatic and pentyloxy moiety | Hydrophobic effect, van der Waals forces |
Influence of Substituent Effects on Supramolecular Organization
The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor and is expected to be a primary driver in the formation of the supramolecular architecture. In the crystal structures of many aromatic alcohols, the hydroxyl groups participate in the formation of hydrogen-bonded chains or rings. The nature of these motifs is sensitive to the steric hindrance imposed by other substituents on the molecule.
Secondly, the pentyl chain itself is a source of significant van der Waals interactions. The conformation of this flexible alkyl chain will play a crucial role in determining the efficiency of the crystal packing. Research on n-alkylene benzyl (B1604629) alcohols has highlighted the "odd-even" effect, where the planarity of the molecule and the conformation of the aliphatic chain are influenced by whether the chain contains an odd or even number of methylene (B1212753) units. Molecules with an even number of CH₂ groups tend to adopt a more planar, all-trans conformation, leading to denser packing. Conversely, odd-membered chains, such as the pentyl group in the pentyloxy substituent, may adopt a partial gauche conformation, which can lead to less effective hydrophobic interactions and potentially more complex three-dimensional networks.
Table of Predicted Intermolecular Interactions and Substituent Influences
| Interaction Type | Groups Involved | Expected Influence of Substituents |
| Hydrogen Bonding (Strong) | Hydroxyl (-OH) ••• Hydroxyl (-OH) | Primary interaction driving the formation of chains or cyclic motifs. Steric hindrance from the pentyloxy group may influence the geometry of these motifs. |
| Hydrogen Bonding (Weak) | Hydroxyl (-OH) ••• Ether Oxygen (-O-) | The ether oxygen of the pentyloxy group can act as a hydrogen bond acceptor, potentially leading to more complex, branched, or layered structures. |
| Van der Waals Forces | Pentyl chain (-C₅H₁₁) ••• Pentyl chain (-C₅H₁₁) | The flexible pentyl chain will contribute significantly to the crystal packing through hydrophobic interactions. The odd number of carbon atoms may lead to a less compact packing arrangement compared to an even-numbered chain. |
| C-H•••π Interactions | C-H bonds (alkyl or aryl) ••• Phenyl ring | The electron-rich phenyl ring can interact with C-H bonds from neighboring molecules, contributing to the overall stability of the crystal structure. The electron-donating pentyloxy group may enhance the ring's ability to participate in these interactions. |
| π-π Stacking | Phenyl ring ••• Phenyl ring | Face-to-face or offset stacking of the aromatic rings may occur, although this can be sterically hindered by the substituents. The electronic nature of the ring, influenced by the pentyloxy group, would affect the geometry and strength of such interactions. |
Structure Reactivity and Structure Interaction Relationship Studies of 1 3 Pentyloxy Phenyl Ethanol and Analogues
Computational Analysis of Reactivity Descriptors
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the chemical reactivity of molecules through various descriptors. asrjetsjournal.org For 1-(3-(Pentyloxy)phenyl)ethanol, these analyses highlight the regions of the molecule most susceptible to electrophilic or nucleophilic attack.
Key reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. asrjetsjournal.org For an aromatic alcohol, the oxygen atom of the hydroxyl group is an electron-rich site, making it a prime location for hydrogen bonding.
Table 1: Calculated Reactivity Descriptors for Aromatic Alcohols
| Descriptor | Typical Value Range | Interpretation for this compound |
|---|---|---|
| HOMO Energy | -6 to -8 eV | Indicates electron-donating capability, primarily from the π-system of the phenyl ring and oxygen lone pairs. |
| LUMO Energy | -1 to -2 eV | Indicates electron-accepting capability, associated with the antibonding orbitals of the aromatic ring. |
| HOMO-LUMO Gap | 4 to 6 eV | A moderate gap suggests a balance of stability and reactivity. |
| Dipole Moment | 1.5 to 2.5 D | Reflects the molecule's overall polarity, influencing solubility and intermolecular forces. scispace.com |
Influence of Alkoxy Chain Length and Branching on Chemical Reactivity
The pentyloxy group in this compound significantly influences its properties compared to analogues with different alkoxy chains. The length and branching of this chain affect both steric and electronic factors.
Electronic Effects: Longer alkyl chains have a slightly greater positive inductive effect (+I), which can increase the electron density on the phenyl ring, thereby activating it towards electrophilic substitution. learncbse.inbyjus.com
Steric Effects: A longer or more branched alkoxy chain can create steric hindrance around the reaction center, potentially slowing down reaction rates. For instance, the reactivity of the hydroxyl group could be sterically hindered by a bulky chain.
Physical Properties: The length of the alkoxy chain has a marked impact on physical properties like melting point, boiling point, and solubility. Longer chains increase van der Waals forces, leading to higher boiling points, but can decrease solubility in polar solvents. nih.gov
Table 2: Effect of Alkoxy Chain Length on Properties of 1-(3-(Alkoxy)phenyl)ethanol Analogues
| Alkoxy Group | Relative Reactivity (Predicted) | Key Influencing Factor |
|---|---|---|
| Methoxy (CH₃O-) | High | Minimal steric hindrance. |
| Ethoxy (C₂H₅O-) | Slightly lower than methoxy | Slight increase in steric hindrance. |
| Pentyloxy (C₅H₁₁O-) | Moderate | Balance of electronic activation and increased steric bulk. |
| Isopentyloxy (branched C₅H₁₁O-) | Lower | Significant increase in steric hindrance near the ring. |
Studies on similar homologous series of phenyl alcohols have shown that as the alkyl chain elongates, there is a gradual increase in local order due to enhanced dispersive interactions. This can affect how molecules pack in a solid-state or aggregate in solution, thereby influencing reactivity at interfaces.
Regiochemical Effects of Substitution on Electronic Properties and Reactivity
The placement of the pentyloxy group on the phenyl ring is critical to the molecule's electronic properties and reactivity, particularly in electrophilic aromatic substitution reactions. An alkoxy group is an activating group and an ortho, para-director. youtube.com This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions.
This compound (meta-substituted): In this isomer, the activating resonance effect of the pentyloxy group does not extend to the positions ortho or para to the ethanol (B145695) substituent. The primary influence is the inductive electron-withdrawing effect of the oxygen, which deactivates the ring compared to the ortho and para isomers. lumenlearning.comlibretexts.org Therefore, electrophilic substitution on the ring will be slower than for the para isomer and will likely be directed to the positions ortho to the pentyloxy group (positions 2, 4, and 6 relative to the ethanol group).
1-(4-(Pentyloxy)phenyl)ethanol (para-substituted): This isomer would be highly activated towards electrophilic substitution at the positions ortho to the strongly activating pentyloxy group.
1-(2-(Pentyloxy)phenyl)ethanol (ortho-substituted): This isomer would also be activated, but steric hindrance from the adjacent ethanol group could influence the regioselectivity of incoming electrophiles.
Table 3: Regiochemical Effects on Reactivity in Electrophilic Aromatic Substitution
| Isomer | Ring Position of Pentyloxy Group | Effect on Ring Reactivity | Directing Effect |
|---|---|---|---|
| ortho | 2 | Activating | Ortho, para to the pentyloxy group (positions 4 and 6). |
| meta | 3 | Weakly Activating/Deactivating | Ortho, para to the pentyloxy group (positions 2, 4, and 6). |
| para | 4 | Strongly Activating | Ortho to the pentyloxy group (positions 3 and 5). |
Stereochemical Impact on Reaction Pathways and Selectivity
The secondary alcohol group in this compound creates a chiral center, meaning the molecule exists as two non-superimposable enantiomers (R and S). This chirality can have a profound impact on its reaction pathways, especially when reacting with other chiral molecules or catalysts. researchgate.netmdpi.com
Reaction at the Chiral Center: When a reaction directly involves breaking a bond to the chiral carbon, the stereochemistry can be inverted, retained, or racemized depending on the mechanism. lumenlearning.com For example, an S_N_2 reaction typically proceeds with an inversion of stereochemistry, while an S_N_1 reaction would likely lead to a racemic mixture due to the formation of a planar carbocation intermediate. lumenlearning.com
Diastereoselectivity: If a new stereocenter is formed during a reaction, the existing chiral center in this compound can influence the stereochemical outcome, leading to a preferential formation of one diastereomer over another. nih.gov This is a fundamental principle in asymmetric synthesis.
Kinetic Resolution: Enzymes or chiral catalysts can react preferentially with one enantiomer over the other, allowing for the separation of a racemic mixture. mdpi.comnih.gov For instance, a lipase could selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
The stereochemical outcome is often dictated by the transition state energies of the competing reaction pathways, which can be influenced by subtle steric and electronic interactions. researchgate.netnih.gov
Correlation of Molecular Structure with Intermolecular Interaction Strengths
The structure of this compound allows for a variety of non-covalent interactions that govern its physical properties and self-assembly behavior.
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This leads to strong intermolecular associations between molecules, significantly affecting properties like boiling point and viscosity. mdpi.com
π-Interactions: The phenyl ring can participate in π-π stacking with other aromatic rings or in O-H···π interactions, where the hydroxyl group's hydrogen interacts with the electron cloud of a neighboring phenyl ring. nih.gov
Van der Waals Forces: The pentyloxy chain and the phenyl ring contribute significant surface area for London dispersion forces, a type of van der Waals interaction. These forces become stronger with increasing chain length.
The interplay between these forces is complex. For example, in phenyl alcohol derivatives, a competition exists between the polar interactions of the hydroxyl groups and the non-polar interactions of the alkyl parts. DFT calculations and spectroscopic methods like FTIR can be used to probe the strength and nature of these interactions. scispace.comacs.org
Table 4: Types of Intermolecular Interactions in this compound
| Interaction Type | Participating Molecular Moiety | Relative Strength | Impact on Properties |
|---|---|---|---|
| Hydrogen Bonding | Hydroxyl group (-OH) | Strong | Increases boiling point, influences solubility and self-assembly. |
| π-π Stacking | Phenyl ring | Moderate | Contributes to molecular packing and aggregation. |
| O-H···π Interaction | Hydroxyl group and Phenyl ring | Weak to Moderate | Influences conformational preferences and crystal packing. nih.gov |
| Van der Waals Forces | Pentyloxy chain, Phenyl ring | Weak (but cumulative) | Increases with chain length, affects boiling point and viscosity. |
Design Principles for Modulating Chemical Reactivity and Self-Assembly Properties
The knowledge gained from studying the structure-property relationships of this compound and its analogues can be used to design new molecules with tailored characteristics.
Modulating Reactivity:
To increase reactivity towards electrophiles, the alkoxy group can be moved to the para position and electron-donating groups can be added.
To decrease reactivity, electron-withdrawing groups can be introduced, or steric hindrance can be increased by using branched alkyl chains.
Controlling Self-Assembly: this compound is an amphiphilic molecule, possessing a hydrophilic hydroxyl head and a hydrophobic tail (pentyloxy-phenyl group). This structure is conducive to self-assembly in solution to form aggregates like micelles or vesicles. nih.gov
Hydrophilic-Lipophilic Balance (HLB): The balance between the hydrophilic and hydrophobic portions can be fine-tuned to control the type of aggregate formed. Shortening the alkoxy chain would make the molecule more hydrophilic, while lengthening it would make it more hydrophobic. nih.gov
External Stimuli: Incorporating pH- or temperature-sensitive groups could allow for triggered self-assembly or disassembly, a key feature in designing functional materials like hydrogels for biomedical applications. mdpi.comresearchgate.net
By systematically modifying the alkoxy chain, the substitution pattern, and the stereochemistry, it is possible to create a wide range of molecules with precisely controlled reactivity, interaction profiles, and supramolecular behaviors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-(Pentyloxy)phenyl)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-(pentyloxy)benzaldehyde and acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternatively, reduction of 1-(3-(pentyloxyphenyl))ethanone with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 12 hours yields the secondary alcohol . Optimization requires precise temperature control and inert atmospheres to minimize side reactions.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the aromatic substitution pattern and pentyloxy chain integration. Mass spectrometry (MS) validates molecular weight (e.g., C₁₃H₂₀O₂, MW 208.30), while infrared (IR) spectroscopy identifies hydroxyl (OH) and ether (C-O-C) functional groups .
Q. How does the pentyloxy substituent affect solubility and partitioning in biphasic systems?
- Methodological Answer : The hydrophobic pentyloxy chain increases lipophilicity, measured via octanol-water partition coefficients (logP ~2.5). This property is critical for designing extraction protocols in chromatography or drug delivery studies. Computational tools like MarvinSketch can predict logP values .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in oxidation or substitution reactions?
- Methodological Answer : The secondary alcohol undergoes oxidation to 1-(3-(pentyloxyphenyl))ethanone using CrO₃ or KMnO₄. Steric hindrance from the pentyloxy group slows electrophilic substitution on the aromatic ring, favoring para-directing effects. Kinetic studies with varying catalysts (e.g., H₂SO₄ vs. FeCl₃) can quantify substituent influence .
Q. How does this compound interact with lipid peroxidation enzymes like 15-lipoxygenase-1 (15-LOX-1)?
- Methodological Answer : The compound’s structural similarity to endogenous lipid mediators allows competitive inhibition of 15-LOX-1, measured via enzyme assays using linoleic acid as a substrate. IC₅₀ values are determined via spectrophotometric monitoring of conjugated diene formation at 234 nm .
Q. How can discrepancies in NMR data between synthetic batches be resolved?
- Methodological Answer : Batch-to-batch variations may arise from residual solvents (e.g., THF) or incomplete reduction. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) differentiate structural isomers. Purity is validated via HPLC with UV detection at 254 nm .
Key Research Considerations
- Biological Relevance : The compound’s ether-linked alkyl chain mimics natural lipid structures, making it a candidate for studying membrane interactions or signaling pathways .
- Analytical Challenges : Overlapping NMR peaks for aromatic protons require deuterated solvents (e.g., CDCl₃) and advanced pulse sequences for resolution .
- Safety Protocols : Use gloveboxes for LiAlH₄ handling due to pyrophoric risks. Ethanol-derived byproducts require fume hood containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
